N-butyryl-L-Homocysteine thiolactone
Overview
Description
N-butyryl-L-Homocysteine thiolactone: is a small, diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increased cell density . This compound is an analog of N-butyryl-L-homoserine lactone, which plays a crucial role in bacterial communication and regulation of cellular metabolism .
Mechanism of Action
Target of Action
The primary target of N-butyryl-L-Homocysteine thiolactone is the quorum sensing system in bacteria . Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increased cell density . This system plays a crucial role in bacterial communication and coordination, influencing various physiological processes.
Mode of Action
This compound interacts with its targets by acting as an analog of N-butyryl-L-homoserine lactone , a small, diffusible signaling molecule involved in quorum sensing . By mimicking this molecule, this compound can influence the quorum sensing system, thereby controlling gene expression and cellular metabolism .
Biochemical Pathways
The compound’s action affects the LuxIR family of proteins , which are transcriptional regulators coordinated by the synthesis of diffusible acylhomoserine lactone (AHL) molecules . By acting as an analog of AHL, this compound can influence these biochemical pathways, leading to changes in gene expression and cellular metabolism .
Result of Action
One of the known effects of this compound’s action is the induction of violacein expression in Chromobacterium violaceum mutants that normally fail to produce AHLs . Violacein is a purple pigment produced by certain bacteria, and its production is controlled by quorum sensing.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, changes in cell density can affect the quorum sensing system and, therefore, the compound’s action . .
Biochemical Analysis
Biochemical Properties
N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . This compound induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of this compound can significantly impact its effects on cellular function and overall health.
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyryl-L-Homocysteine thiolactone involves the reaction of L-homocysteine thiolactone with butyric anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography .
Chemical Reactions Analysis
Types of Reactions
N-butyryl-L-Homocysteine thiolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolactone ring opens to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to open the thiolactone ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-butyryl-L-Homocysteine thiolactone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-butyryl-L-homoserine lactone: The parent compound involved in quorum sensing.
N-acylhomoserine lactones: A class of compounds with similar signaling functions.
Homocysteine thiolactone derivatives: Other derivatives used in studying bacterial communication.
Uniqueness
N-butyryl-L-Homocysteine thiolactone is unique due to its ability to induce violacein expression in Chromobacterium violaceum mutants that usually do not produce acylhomoserine lactones . This property makes it a valuable tool in quorum sensing research and the development of antibacterial strategies .
Properties
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202284-85-3 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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